1,3-Bis((S)-4-((S)-sec-butyl)-4,5-dihydrooxazol-2-yl)benzene
Overview
Description
1,3-Bis((S)-4-((S)-sec-butyl)-4,5-dihydrooxazol-2-yl)benzene is a complex organic compound featuring a benzene ring substituted with two oxazoline groups The oxazoline groups are chiral, containing sec-butyl substituents, which contribute to the compound’s stereochemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis((S)-4-((S)-sec-butyl)-4,5-dihydrooxazol-2-yl)benzene typically involves the following steps:
Formation of Oxazoline Rings: The oxazoline rings are synthesized from amino alcohols and carboxylic acids or their derivatives. The reaction is usually carried out under dehydrating conditions, often using reagents like thionyl chloride or phosphorus trichloride.
Substitution on Benzene Ring: The oxazoline rings are then introduced onto the benzene ring through nucleophilic substitution reactions. This step may involve the use of a suitable base to deprotonate the oxazoline, making it a good nucleophile for the substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis((S)-4-((S)-sec-butyl)-4,5-dihydrooxazol-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxazolone derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amino alcohol derivatives.
Substitution: The oxazoline rings can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bases like sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Oxazolone derivatives.
Reduction: Amino alcohol derivatives.
Substitution: Various substituted oxazoline derivatives.
Scientific Research Applications
1,3-Bis((S)-4-((S)-sec-butyl)-4,5-dihydrooxazol-2-yl)benzene has several applications in scientific research:
Catalysis: The compound can be used as a ligand in asymmetric catalysis, aiding in the synthesis of chiral molecules.
Materials Science: It can be incorporated into polymers to enhance their mechanical properties and thermal stability.
Pharmaceuticals: The compound’s chiral nature makes it a potential candidate for drug development, particularly in the synthesis of enantiomerically pure pharmaceuticals.
Biological Studies: It can be used as a probe in studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1,3-Bis((S)-4-((S)-sec-butyl)-4,5-dihydrooxazol-2-yl)benzene largely depends on its application:
Catalysis: As a ligand, it coordinates with metal centers, facilitating various catalytic cycles. The chiral environment provided by the oxazoline rings induces enantioselectivity in the catalytic reactions.
Materials Science: The compound’s incorporation into polymers enhances intermolecular interactions, leading to improved material properties.
Pharmaceuticals: The compound can interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing the activity of enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(benzimidazol-2-yl)benzene: This compound also features a benzene ring substituted with nitrogen-containing heterocycles.
Benzene-1,3,5-tricarboxamides: These compounds are used in supramolecular chemistry and have applications in materials science.
Uniqueness
1,3-Bis((S)-4-((S)-sec-butyl)-4,5-dihydrooxazol-2-yl)benzene is unique due to its chiral oxazoline rings, which provide a distinct stereochemical environment. This makes it particularly valuable in asymmetric catalysis and the synthesis of enantiomerically pure compounds.
Properties
IUPAC Name |
(4S)-4-[(2S)-butan-2-yl]-2-[3-[(4S)-4-[(2S)-butan-2-yl]-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4,5-dihydro-1,3-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-5-13(3)17-11-23-19(21-17)15-8-7-9-16(10-15)20-22-18(12-24-20)14(4)6-2/h7-10,13-14,17-18H,5-6,11-12H2,1-4H3/t13-,14-,17+,18+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPUGMDGPIPICI-LBTBCDHLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1COC(=N1)C2=CC(=CC=C2)C3=NC(CO3)C(C)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1COC(=N1)C2=CC(=CC=C2)C3=N[C@H](CO3)[C@@H](C)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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